Fmoc-N-(2,4,6-トリメトキシベンジル)-グリシン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

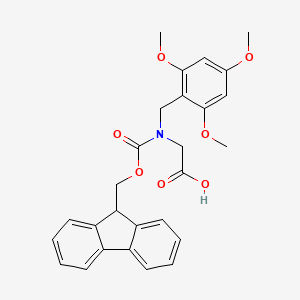

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a derivative of glycine, an amino acid, where the amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain is modified with a 2,4,6-trimethoxybenzyl group. This compound is primarily used in peptide synthesis as a protecting group for the amino acid residues, ensuring that the reactive functionalities are shielded during the synthetic process .

科学的研究の応用

Applications in Peptide Synthesis

-

Solid-Phase Peptide Synthesis :

- Temporary Protection : The 2,4,6-trimethoxybenzyl group serves as a temporary protecting group for the amide nitrogen in peptide bonds. This prevents aggregation during synthesis and enhances cyclization efficiency .

- Aspartimide Formation Prevention : The presence of this group can mitigate the formation of aspartimides during peptide synthesis, which is a common issue when aspartic acid residues are present .

- Enhanced Cyclization :

- Compatibility with Standard Coupling Protocols :

Case Study 1: Peptide Libraries

Research has demonstrated that using Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine in peptide libraries allows for the rapid generation of diverse peptide sequences. The ability to prevent aggregation and enhance cyclization leads to higher yields and purities in synthesized peptides .

Case Study 2: Medicinal Chemistry

In medicinal chemistry applications, peptides synthesized with this compound have shown promising results in drug development. For instance, studies indicate that peptides incorporating the 2,4,6-trimethoxybenzyl group exhibit improved pharmacokinetic properties due to their enhanced stability and solubility .

Comparative Data Table

| Property | Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine | Other Fmoc Amino Acids |

|---|---|---|

| Temporary Protection | Yes | Varies |

| Cyclization Efficiency | High | Moderate |

| Aggregation Prevention | Effective | Limited |

| Standard Coupling Compatibility | Yes | Yes |

作用機序

Target of Action

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in the peptide chain. It plays a crucial role in protecting these amino acids during the synthesis process .

Mode of Action

The compound interacts with its targets (amino acids) by attaching to them and preventing unwanted side reactions during the peptide synthesis . This ensures that the peptide chain is formed correctly without any disruptions .

Biochemical Pathways

The compound affects the peptide synthesis pathway. By attaching to the amino acids, it ensures that the peptide bonds are formed correctly between the amino acids . This leads to the successful synthesis of the desired peptide.

Pharmacokinetics

Its impact on bioavailability is significant in the context of peptide synthesis, as it ensures the correct formation of the peptide chain .

Result of Action

The molecular effect of the compound’s action is the successful synthesis of the desired peptide. On a cellular level, this can lead to the production of proteins or peptides with specific functions, depending on the sequence of amino acids in the peptide chain .

Action Environment

The action of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the peptide synthesis . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine typically involves the following steps:

Protection of the Glycine Amino Group: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.

Introduction of the 2,4,6-Trimethoxybenzyl Group: The protected glycine is then reacted with 2,4,6-trimethoxybenzyl chloride in the presence of a base like triethylamine to introduce the trimethoxybenzyl group.

Industrial Production Methods

Industrial production of Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers for large-scale production .

化学反応の分析

Types of Reactions

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the 2,4,6-trimethoxybenzyl group can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: It can participate in peptide bond formation through reactions with other amino acids or peptide fragments using coupling reagents like HBTU or DIC.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for trimethoxybenzyl removal.

Coupling: HBTU, DIC, or EDC in the presence of bases like DIPEA.

Major Products

The major products formed from these reactions are peptides with specific sequences, where Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine serves as a building block .

類似化合物との比較

Similar Compounds

- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-asparagine

- Fmoc-N-(2,4,6-trimethoxybenzyl)-L-glutamine

Uniqueness

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine is unique due to its specific protecting groups that offer orthogonal protection strategies, allowing for selective deprotection and efficient peptide synthesis .

生物活性

Fmoc-N-(2,4,6-trimethoxybenzyl)-glycine (Fmoc-TmbGly) is a modified amino acid that has gained attention in peptide synthesis and drug development due to its unique structural properties and biological activities. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,4,6-trimethoxybenzyl side chain, which contribute to its stability and functionality in biological applications.

- Chemical Formula : C27H27NO7

- Molecular Weight : 477.51 g/mol

- CAS Number : 166881-43-2

- Solubility : Moderately soluble in water (0.00357 mg/ml) .

Antibacterial Properties

Fmoc-TmbGly has been evaluated for its antibacterial properties. In studies involving various Gram-positive bacteria, it was found to exhibit significant antibacterial activity. The minimum inhibitory concentrations (MIC) against selected strains were measured, indicating that the compound can effectively inhibit bacterial growth. For instance:

| Bacterial Strain | MIC (nM) |

|---|---|

| Streptococcus pyogenes | 33 |

| Enterococcus faecalis | 270 |

| Streptococcus pneumoniae | 8.3 |

| Streptococcus agalactiae | 1100 |

| Listeria monocytogenes | 4300 |

These results suggest that Fmoc-TmbGly could be a promising candidate for developing new antibacterial agents, particularly against strains like S. pneumoniae and S. pyogenes, which demonstrated higher susceptibility .

Cytotoxicity

The cytotoxic effects of Fmoc-TmbGly were assessed using cell viability assays on various cell lines, including P388 murine leukemia cells. The compound exhibited dose-dependent cytotoxicity, with significant reductions in cell viability at higher concentrations. This property may be beneficial for therapeutic applications targeting cancer cells or other rapidly dividing cells .

Ion Transport Activity

The ability of Fmoc-TmbGly to facilitate ion transport across lipid bilayers was investigated as part of its mechanism of action. Preliminary results indicated that the compound could enhance H+/Na+ transport activity, which is crucial for maintaining cellular homeostasis and could contribute to its antibacterial effects .

Case Studies

- Peptide Synthesis : Fmoc-TmbGly has been utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing complex peptides. Its protective groups prevent aggregation during synthesis and enhance cyclization efficiency, making it a valuable component in peptide chemistry .

- Drug Development : Research into the modification of natural products using Fmoc-TmbGly has shown potential in creating analogues with altered biological activities. For example, derivatives of gramicidin A were synthesized using Fmoc-based strategies, demonstrating how modifications can lead to improved therapeutic profiles .

特性

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(2,4,6-trimethoxyphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO7/c1-32-17-12-24(33-2)22(25(13-17)34-3)14-28(15-26(29)30)27(31)35-16-23-20-10-6-4-8-18(20)19-9-5-7-11-21(19)23/h4-13,23H,14-16H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRIVZMBKOCDKBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166881-43-2 |

Source

|

| Record name | N-Fmoc-N-(2,4,6-trimethoxybenzyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。